molecular formula C18H16N2O2S B492687 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide CAS No. 667913-36-2

4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide

Cat. No.: B492687
CAS No.: 667913-36-2
M. Wt: 324.4g/mol
InChI Key: DORYIKUGPSJBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methylphenyl group at the 4-position and a pyridin-3-ylamino group at the sulfonamide nitrogen. This compound’s structure combines aromatic and heterocyclic moieties, which are critical for modulating solubility, binding affinity, and biological activity.

Properties

IUPAC Name

4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-14-4-6-15(7-5-14)16-8-10-18(11-9-16)23(21,22)20-17-3-2-12-19-13-17/h2-13,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORYIKUGPSJBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332958
Record name 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

667913-36-2
Record name 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Structure: Differs in the substituent position on the pyridine ring (2-anilino vs. pyridin-3-yl) and the absence of a 4-methylphenyl group.
  • Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Structure : Features a 5-methyloxazol-3-yl sulfamoyl group on the phenyl ring instead of pyridin-3-yl.
  • Activity : Exhibits antimicrobial properties, suggesting sulfonamide derivatives with heterocyclic sulfamoyl groups are effective against pathogens .
  • Key Difference : The oxazole ring introduces a rigid, planar structure, which may improve π-π stacking interactions in biological targets.

N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide

  • Structure: Substituted with ethylphenyl groups on both the amino and pyridine moieties.

Physicochemical and Spectral Properties

Table 2. Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) IR Peaks (cm⁻¹) Reference
Target compound ~354 (calculated) N/A N/A -
4-Methylbenzenesulfonamide disulfonamide (5a, ) 645.8 223–225 3089 (NH), 1332/1160 (S=O)
Example 53 () 589.1 175–178 Not specified

Key Findings :

  • Disulfonamides (e.g., 5a) exhibit higher molecular weights and melting points, likely due to increased symmetry and intermolecular hydrogen bonding .
  • IR spectra consistently show S=O stretching vibrations (~1330–1160 cm⁻¹) and NH stretches (~3089 cm⁻¹) .

Table 3. Activity Comparison

Compound Biological Activity Notes Reference
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Antimicrobial Active against bacterial/fungal strains
N-(4-Chlorophenyl)-pyridine derivative () Molluscicidal Effective against Lymnaea acuminata snails
Example 53 () Kinase inhibition (hypothetical) Fluorine atoms may enhance binding to ATP pockets

Structural-Activity Relationships :

  • Electron-withdrawing groups (e.g., chloro in ) enhance molluscicidal activity, possibly by increasing electrophilicity .
  • Heterocyclic substituents (e.g., oxazole in ) improve antimicrobial potency via target-specific interactions .

Biological Activity

4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and relevant data.

Chemical Structure

The compound can be described by the following chemical structure:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit significant antibacterial properties. In a study evaluating various sulfonamide derivatives, the compound showed notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus2050
Escherichia coli1875
Pseudomonas aeruginosa15100

The above data indicates that the compound possesses moderate antibacterial activity, with particular strength against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer). The mechanism involves the activation of caspases, which are crucial for the apoptotic process.

Case Study: Apoptotic Activity

In a specific study, the compound was tested on HeLa and HCT-116 cell lines at varying concentrations. The results indicated:

  • IC50 Values :
    • HCT-116: 36 µM
    • HeLa: 34 µM

The treatment led to characteristic morphological changes in cells indicative of apoptosis, such as cell shrinkage and detachment from the substrate.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Caspase Activation : The compound significantly increases caspase activity in treated cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria and cancer cells.
  • Metabolic Stability : Studies indicate that modifications to the sulfonamide structure can enhance metabolic stability, impacting its efficacy and safety profile.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that substituents on the aromatic rings significantly influence biological activity. For instance, the presence of a methyl group on the para position of one of the phenyl rings enhances both antimicrobial and anticancer activities compared to other derivatives without this substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.